molecular formula C14H12BrCl2NO2S B2627405 5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide CAS No. 2305476-63-3

5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide

Katalognummer B2627405
CAS-Nummer: 2305476-63-3
Molekulargewicht: 409.12
InChI-Schlüssel: XIRWFDGBYBPEKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide, also known as BAY 11-7082, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This sulfonamide compound is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival. In

Wirkmechanismus

The mechanism of action of 5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide 11-7082 involves the inhibition of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, leading to their degradation and subsequent release of NF-κB. By blocking IKK activity, this compound 11-7082 prevents the activation of NF-κB and the downstream signaling pathways that promote inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that this compound 11-7082 can inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. The compound's anti-inflammatory properties have also been demonstrated in various animal models of inflammatory diseases such as arthritis, asthma, and colitis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide 11-7082 in lab experiments is its high potency and specificity for inhibiting NF-κB activation. However, the compound's sulfonamide group can potentially interact with other biomolecules and affect their activity, leading to off-target effects. Additionally, the compound's low solubility in aqueous solutions can make it challenging to use in certain experimental settings.

Zukünftige Richtungen

Future research directions for 5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide 11-7082 include investigating its potential therapeutic applications in other diseases such as neurodegenerative disorders, cardiovascular diseases, and viral infections. Studies can also explore the compound's efficacy in combination with other drugs or treatments and its effects on different cell types and signaling pathways. Developing more soluble and bioavailable analogs of this compound 11-7082 can also improve its clinical potential.
In conclusion, this compound 11-7082 is a promising compound with potential therapeutic applications in various diseases. Its ability to inhibit NF-κB activation and downstream signaling pathways make it an attractive target for drug development. Further research is needed to fully understand the compound's mechanisms of action and its potential advantages and limitations in clinical settings.

Synthesemethoden

The synthesis of 5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide 11-7082 involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3,5-dichloroaniline in the presence of a base such as triethylamine. This reaction produces this compound as a white solid with a high yield.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The compound's ability to inhibit NF-κB activation has been shown to suppress the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules that contribute to the pathogenesis of these diseases.

Eigenschaften

IUPAC Name

5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl2NO2S/c1-8-3-9(2)14(7-13(8)15)21(19,20)18-12-5-10(16)4-11(17)6-12/h3-7,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRWFDGBYBPEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.